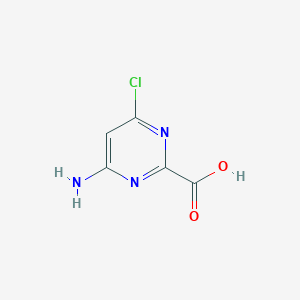

4-Amino-2-carboxy-6-chloropyrimidine

Description

Properties

Molecular Formula |

C5H4ClN3O2 |

|---|---|

Molecular Weight |

173.56 g/mol |

IUPAC Name |

4-amino-6-chloropyrimidine-2-carboxylic acid |

InChI |

InChI=1S/C5H4ClN3O2/c6-2-1-3(7)9-4(8-2)5(10)11/h1H,(H,10,11)(H2,7,8,9) |

InChI Key |

DBKFZUAHAFUOKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(N=C1Cl)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

4-Amino-2-carboxy-6-chloropyrimidine CAS 1228588-63-3 properties

This technical guide details the properties, synthesis, and applications of 4-Amino-2-carboxy-6-chloropyrimidine (CAS 1228588-63-3), a specialized heterocyclic scaffold used in high-value medicinal chemistry and agrochemical synthesis.

A Versatile Scaffold for Diversification and Peptidomimetic Synthesis

Executive Summary

4-Amino-2-carboxy-6-chloropyrimidine (CAS 1228588-63-3) is a trifunctional pyrimidine intermediate characterized by an electron-deficient aromatic core substituted with an amino group at C4, a chlorine atom at C6, and a carboxylic acid at C2. This specific substitution pattern renders the molecule a "privileged structure" in drug discovery, particularly for the synthesis of antiviral nucleoside analogs and broad-spectrum herbicides. Its unique reactivity profile allows for orthogonal functionalization: the C6-chloride is highly activated for nucleophilic aromatic substitution (

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9]

The compound exists as a zwitterionic solid, exhibiting low solubility in neutral aqueous media but high solubility in polar aprotic solvents (DMSO, DMF) or basic aqueous buffers.

| Property | Specification |

| Chemical Name | 4-Amino-6-chloropyrimidine-2-carboxylic acid |

| CAS Registry Number | 1228588-63-3 |

| Molecular Formula | |

| Molecular Weight | 173.56 g/mol |

| Appearance | Off-white to beige crystalline powder |

| Melting Point | >210 °C (decomposition) |

| Solubility | Soluble in DMSO, DMF, 1M NaOH; Sparingly soluble in Water, MeOH |

| pKa (Predicted) | |

| Storage Conditions | Inert atmosphere, 2-8°C, protect from moisture |

Synthetic Routes & Production

The synthesis of CAS 1228588-63-3 typically avoids direct ring closure of a carboxylated precursor due to decarboxylation risks. The most robust industrial route involves the oxidation of a 2-methyl precursor or the hydrolysis of a 2-cyano intermediate.

Primary Synthetic Workflow (Oxidative Route)

This protocol utilizes 4-amino-6-chloro-2-methylpyrimidine (CAS 1749-68-4) as the starting material. The methyl group at the C2 position is activated by the electron-deficient ring, allowing for selective oxidation.

Step-by-Step Protocol:

-

Dissolution: Dissolve 4-amino-6-chloro-2-methylpyrimidine (1.0 eq) in a mixture of Pyridine/Water (4:1 v/v).

-

Oxidation: Add Selenium Dioxide (

, 1.5 eq) or Potassium Permanganate ( -

Reflux: Heat the mixture to 80-90°C for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the methyl signal.

-

Workup: Filter hot to remove selenium/manganese byproducts. Acidify the filtrate with 1M HCl to pH 3.0.

-

Isolation: The product precipitates as a beige solid. Collect by filtration, wash with cold water, and dry under vacuum over

.

Synthesis Visualization

The following diagram illustrates the logical flow from the methyl-precursor to the final carboxylic acid.

Caption: Oxidative conversion of the 2-methyl precursor to the target 2-carboxylic acid.

Reactivity & Derivatization Strategy

The orthogonal reactivity of CAS 1228588-63-3 allows for sequential modification. The C6-Chlorine is the most reactive site for nucleophilic attack, while the C2-Carboxyl group provides a handle for fragment coupling.

Nucleophilic Aromatic Substitution ( )

The pyrimidine ring is electron-deficient, activating the C6-position. The presence of the electron-withdrawing carboxyl group at C2 further lowers the LUMO energy, accelerating

-

Nucleophiles: Primary/secondary amines, thiols, alkoxides.

-

Conditions: Mild base (

or -

Selectivity: The 4-amino group is relatively non-nucleophilic due to resonance delocalization into the ring, preventing self-polymerization.

Amide Coupling

The C2-carboxylic acid can be coupled to amines to generate peptidomimetics.

-

Activation: Standard coupling agents (HATU, EDC/HOBt) work well.

-

Note: Protection of the 4-amino group (e.g., with Boc) may be required if the coupling partner is highly reactive, though the low nucleophilicity of the 4-

often allows unprotected coupling.

Reactivity Workflow Diagram

Caption: Divergent synthesis pathways utilizing the C6-chloro and C2-carboxy handles.

Handling & Safety (GHS Standards)

While specific toxicological data for this CAS is limited, it should be handled as a potent bioactive intermediate, similar to other halogenated pyrimidines.

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

-

Use only in a chemical fume hood.

-

Wear nitrile gloves and safety goggles.

-

Avoid contact with strong oxidizing agents.[2]

-

First Aid: In case of contact, rinse immediately with polyethylene glycol 400 (if available) or copious water.

-

References

-

PubChem Compound Summary. "4-Amino-6-chloropyrimidine-2-carboxylic acid (CAS 1228588-63-3)." National Center for Biotechnology Information. Link

-

BLD Pharm. "Product Specifications: 4-Amino-6-chloropyrimidine-2-carboxylic acid." BLD Pharm Catalog. Link

-

ChemScene. "Technical Data Sheet: 4-Amino-6-chloropyrimidine-5-carboxylic acid (Isomer Reference)." ChemScene. Link

-

MDPI Molecules. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Molecules, 2022.[3][4][5][6][7][8] Link

-

Sigma-Aldrich. "Safety Data Sheet: 4-Amino-6-chloropyrimidine." MilliporeSigma. Link

Sources

- 1. 4-Amino-6-chloropyrimidine | C4H4ClN3 | CID 238012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4,6-dichloropyrimidine, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]

- 7. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 8. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and Evaluation of Their Antiviral Activity [mdpi.com]

A Technical Guide to 4-Amino-6-chloropyrimidine: Structure, Properties, Synthesis, and Applications

A Note on the Titled Compound: Initial research into "4-Amino-6-chloropyrimidine-2-carboxylic acid" did not yield sufficient verifiable scientific literature to construct an in-depth technical guide. This suggests the compound may be novel, not widely synthesized, or referenced under a different nomenclature. In the spirit of providing a valuable and technically accurate resource, this guide has been pivoted to focus on the closely related and well-documented chemical intermediate, 4-Amino-6-chloropyrimidine . This compound serves as a critical building block in the synthesis of a wide array of biologically active molecules, making its technical understanding paramount for researchers in medicinal chemistry and drug discovery.

Introduction and Foundational Concepts

4-Amino-6-chloropyrimidine is a substituted pyrimidine that holds significant interest for researchers and professionals in drug development due to its versatile reactivity. The pyrimidine core is a fundamental heterocycle in numerous bioactive compounds, including nucleobases and a variety of pharmaceuticals. The presence of an amino group and a reactive chlorine atom on the pyrimidine ring makes 4-Amino-6-chloropyrimidine a valuable synthon for creating diverse chemical libraries.

The strategic placement of the amino and chloro substituents allows for selective functionalization. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, providing a key handle for introducing a wide range of moieties. The amino group at the 4-position can also be modified or can influence the electronic properties of the pyrimidine ring, thereby modulating the reactivity and biological activity of its derivatives.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of 4-Amino-6-chloropyrimidine is essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₄H₄ClN₃ | [1][2][3] |

| Molecular Weight | 129.55 g/mol | [1][2][3] |

| Appearance | White to yellow solid | [4] |

| Melting Point | 214-219 °C | [3] |

| CAS Number | 5305-59-9 | [2][3][5] |

| IUPAC Name | 6-chloropyrimidin-4-amine | [1] |

| SMILES | Nc1cc(Cl)ncn1 | [3] |

| InChI Key | DUKKRSPKJMHASP-UHFFFAOYSA-N | [1][3] |

Spectroscopic data is crucial for the identification and characterization of 4-Amino-6-chloropyrimidine. While a comprehensive public database of spectra is not always readily available, typical analytical techniques would include:

-

¹H NMR: To identify the chemical environment of the protons on the pyrimidine ring and the amino group.

-

¹³C NMR: To characterize the carbon skeleton of the molecule.

-

Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.[1]

-

Infrared (IR) Spectroscopy: To identify functional groups such as the N-H stretches of the amino group and C=N bonds within the pyrimidine ring.[1]

Synthesis and Purification

While specific, detailed industrial synthesis protocols for 4-Amino-6-chloropyrimidine are often proprietary, a general understanding can be derived from the synthesis of related aminopyrimidines. A common approach involves the manipulation of multi-substituted pyrimidines. For instance, the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines has been achieved through the nucleophilic substitution of 2-amino-4,6-dichloropyrimidine with various amines.[6] This suggests that a plausible route to 4-Amino-6-chloropyrimidine could involve the selective amination of a dichloropyrimidine precursor.

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of 4-Amino-6-chloropyrimidine.

General Purification Protocol:

Purification of the crude product is critical to ensure high purity for subsequent reactions. A general procedure would involve:

-

Dissolution: Dissolve the crude product in a suitable hot solvent.

-

Decolorization: If necessary, treat with activated carbon to remove colored impurities.

-

Filtration: Filter the hot solution to remove insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to induce crystallization.

-

Isolation: Collect the crystals by filtration.

-

Drying: Dry the purified crystals under vacuum.

Key Reactions and Mechanistic Insights

The reactivity of 4-Amino-6-chloropyrimidine is dominated by the nucleophilic substitution of the chlorine atom at the 6-position. This reaction is central to its utility as a building block.

Nucleophilic Aromatic Substitution (SNAr):

The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, particularly at positions activated by electron-withdrawing groups. The chlorine atom at C6 is a good leaving group and is readily displaced by a variety of nucleophiles.

Sources

- 1. 4-Amino-6-chloropyrimidine | C4H4ClN3 | CID 238012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-6-chloropyrimidine | CAS 5305-59-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 4-Amino-6-chloropyrimidine 97 5305-59-9 [sigmaaldrich.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. (PDF) An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines [academia.edu]

An In-Depth Technical Guide to 4-Amino-2,6-dichloropyrimidine: Synthesis, Properties, and Applications in Drug Discovery

A Note on the Core Compound: This guide focuses on 4-Amino-2,6-dichloropyrimidine, a pivotal intermediate in synthetic chemistry. While the initial topic of interest was 4-Amino-2-carboxy-6-chloropyrimidine, the available scientific literature extensively documents the dichloro-analogue, highlighting its significance and broad utility. This guide therefore provides a comprehensive exploration of 4-Amino-2,6-dichloropyrimidine, a compound of substantial interest to researchers, scientists, and drug development professionals.

Executive Summary

4-Amino-2,6-dichloropyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural arrangement, featuring a pyrimidine core with reactive chloro- and amino-substituents, makes it an invaluable precursor in the development of novel pharmaceuticals and agrochemicals. This technical guide provides an in-depth analysis of the molecular characteristics, synthesis protocols, and diverse applications of 4-Amino-2,6-dichloropyrimidine, with a particular focus on its role in modern drug discovery and development.

Molecular Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Amino-2,6-dichloropyrimidine is fundamental to its effective application in synthetic chemistry. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| Molecular Formula | C4H3Cl2N3 | [1][2] |

| Molecular Weight | 163.99 g/mol | [1][2] |

| CAS Number | 10132-07-7 | [1] |

| Appearance | White to yellow or orange crystalline powder | [1] |

| Melting Point | 254-267 °C | [1][3] |

| Purity | ≥ 95-98% (GC) | [1] |

| Storage Conditions | 2-8 °C | [1][3] |

InChI Key: UPVBKNZVOJNQKE-UHFFFAOYSA-N

SMILES String: Nc1cc(Cl)nc(Cl)n1[3]

Synthesis of 4-Amino-2,6-dichloropyrimidine

The synthesis of 4-Amino-2,6-dichloropyrimidine is a critical process, with various reported methods aiming to optimize yield and purity. A common and effective laboratory-scale synthesis involves the chlorination of a suitable pyrimidine precursor.

Synthetic Pathway Overview

A prevalent method for synthesizing 4-Amino-2,6-dichloropyrimidine involves the treatment of 2-amino-4,6-dihydroxypyrimidine with a chlorinating agent, such as phosphorus oxychloride (POCl3). The reaction is typically performed in the presence of a tertiary amine base to neutralize the hydrogen chloride gas produced during the reaction.

Caption: General workflow for the synthesis of 4-Amino-2,6-dichloropyrimidine.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of 4-Amino-2,6-dichloropyrimidine.

Materials:

-

2-amino-4,6-dihydroxypyrimidine

-

Phosphorus oxychloride (POCl3)

-

N,N-dimethylaniline

-

Ice

-

Deionized water

-

Ethyl acetate

Procedure:

-

In a four-necked round-bottom flask equipped with a mechanical stirrer, heating mantle, condenser, and an addition funnel, charge phosphorus oxychloride (3.4 to 4.2 molar equivalents) and 2-amino-4,6-dihydroxypyrimidine (1 molar equivalent).[4]

-

Heat the mixture to a temperature between 55°C and 60°C.[4]

-

Slowly add N,N-dimethylaniline (1.7 to 2.5 molar equivalents) to the reaction mixture via the addition funnel, ensuring the temperature is maintained between 55°C and 68°C.[4]

-

Monitor the reaction progress by a suitable method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture. The excess phosphorus oxychloride can be removed under reduced pressure.[4]

-

Carefully add the resulting viscous oil to a mixture of ice and water to quench the reaction.[4]

-

Filter the resulting precipitate and dry it in a vacuum oven at 50°C.

-

The dried crude material can be further purified by extraction with boiling ethyl acetate. The combined ethyl acetate extracts are then evaporated to yield the purified product.[4]

Note on Yield Optimization: Controlling the reaction temperature is crucial, as higher temperatures can lead to the formation of by-products. The molar ratios of the reagents should also be carefully optimized to maximize the yield.[4]

Applications in Drug Discovery and Development

The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to mimic the purine and pyrimidine bases of DNA and RNA.[5] 4-Amino-2,6-dichloropyrimidine, with its reactive chlorine atoms, serves as a versatile starting material for the synthesis of a wide range of substituted pyrimidines with potential therapeutic applications.

Role as a Key Intermediate

The two chlorine atoms on the pyrimidine ring of 4-Amino-2,6-dichloropyrimidine have different reactivities, allowing for selective substitution reactions. This differential reactivity is a key feature that medicinal chemists exploit to build molecular complexity and synthesize libraries of compounds for screening.

Caption: Key application areas of 4-Amino-2,6-dichloropyrimidine.

Synthesis of Bioactive Molecules

-

Antiviral and Anticancer Agents: The pyrimidine core is a common feature in many antiviral and anticancer drugs. 4-Amino-2,6-dichloropyrimidine is utilized in the synthesis of novel nucleoside analogues and other heterocyclic systems that can interfere with viral replication or cancer cell proliferation.[1]

-

Kinase Inhibitors: Protein kinases are crucial targets in cancer therapy. The pyrimidine scaffold of 4-Amino-2,6-dichloropyrimidine is a well-established ATP-competitive inhibitor motif for many kinases.[6]

-

Agrochemicals: This compound is a key intermediate in the synthesis of certain herbicides, contributing to the development of effective crop protection solutions.[1]

Analytical Characterization

The purity and identity of 4-Amino-2,6-dichloropyrimidine are typically confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of 4-Amino-2,6-dichloropyrimidine. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a formic acid modifier) can effectively separate the main compound from any impurities.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the compound.

-

Mass Spectrometry (MS): MS provides information on the molecular weight of the compound, confirming its identity.

Safety and Handling

4-Amino-2,6-dichloropyrimidine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319).

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection (P280). Wash skin thoroughly after handling (P264).

-

Storage: Store in a cool, dry, and well-ventilated area.

Conclusion

4-Amino-2,6-dichloropyrimidine is a cornerstone intermediate in the fields of pharmaceutical and agrochemical research. Its versatile reactivity, coupled with the biological significance of the pyrimidine scaffold, ensures its continued importance in the development of new and effective chemical entities. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering valuable insights for researchers and scientists working at the forefront of chemical synthesis and drug discovery.

References

-

2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem - NIH. (URL: [Link])

-

Recent Advances in Pyrimidine-Based Drugs - PMC. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-氨基-2,6-二氯嘧啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Technical Guide: Solubility Profiling & Process Optimization for 4-Amino-2-carboxy-6-chloropyrimidine

This guide provides an in-depth technical analysis of the solubility profile of 4-Amino-2-carboxy-6-chloropyrimidine (CAS: 1228588-63-3), a functionalized pyrimidine intermediate critical in pharmaceutical synthesis.

Due to the proprietary nature of specific solubility data for this exact intermediate, this guide synthesizes physicochemical principles with empirical data from close structural analogs (e.g., Pyrimidine-2-carboxylic acid and 4-Amino-6-chloropyrimidine) to provide a field-proven solubility landscape and process development strategy.

Part 1: Physicochemical Profile & Solubility Mechanisms

To predict and manipulate the solubility of 4-Amino-2-carboxy-6-chloropyrimidine, one must first understand the competing intermolecular forces defined by its three functional groups.

Structural Analysis

The molecule consists of a pyrimidine core decorated with three distinct functionalities that drive its solubility behavior:

-

Position 2: Carboxylic Acid (-COOH): A hydrogen bond donor/acceptor and acidic site (pKa ~3–4).

-

Position 4: Amino Group (-NH₂): A hydrogen bond donor and weak basic site.

-

Position 6: Chlorine (-Cl): A lipophilic, electron-withdrawing group.

The Zwitterionic Challenge

In neutral organic solvents, this molecule has a high potential to exist in a zwitterionic state (internal salt), where the acidic proton transfers to the basic ring nitrogen or exocyclic amine.

-

Consequence: Zwitterions possess high crystal lattice energy. This makes the compound highly insoluble in non-polar solvents (Hexane, Toluene) and difficult to dissolve in moderately polar solvents (Ethyl Acetate, DCM) without pH adjustment or heat.

Predicted Solubility Landscape

Based on structural analogs [1, 2], the solubility profile is categorized into three tiers:

| Solvent Class | Solvents | Predicted Solubility | Mechanism | Application |

| Tier 1: High Solubility | DMSO, DMF, NMP | High (>50 mg/mL) | Dipole-dipole interactions disrupt the crystal lattice; H-bond acceptance. | Reaction solvent; Stock solutions. |

| Tier 2: Process Solvents | Methanol, Ethanol, Isopropanol | Moderate (Temp. Dependent) | H-bonding; Solubility increases significantly with temperature ( | Crystallization; Purification. |

| Tier 3: Anti-Solvents | DCM, Ethyl Acetate, Toluene, Hexane | Low to Negligible | Lack of polarity to overcome lattice energy. | Product precipitation; Yield maximization. |

Part 2: Experimental Protocols

As exact literature values are often unavailable for specific intermediates, the following Self-Validating Solubility Screen is the industry standard for generating reliable internal data.

Protocol: Gravimetric Solubility Determination

Objective: Determine saturation solubility (

Workflow:

-

Preparation: Weigh 100 mg of 4-Amino-2-carboxy-6-chloropyrimidine into a 4 mL HPLC vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Equilibration:

-

Seal and agitate at the target temperature (25°C or 50°C) for 24 hours.

-

Validation Step: Ensure excess solid remains visible. If fully dissolved, add more solid until saturation is visually confirmed.

-

-

Sampling:

-

Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated for 50°C samples to prevent crashing out).

-

-

Quantification:

-

Method A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.

-

Method B (HPLC - Preferred): Dilute filtrate 100x with mobile phase and analyze vs. a standard curve.

-

Visualization: Solubility Screening Workflow

Figure 1: Standardized workflow for determining thermodynamic solubility limits.

Part 3: Process Engineering & Optimization

For drug development, solubility is not just a number; it is a tool for purification.

pH-Swing Crystallization (The "Zwitterion Switch")

Since the molecule has both acidic and basic groups, its solubility is highly pH-dependent. This property can be leveraged for purification without using expensive chromatography.

-

Step 1: Dissolution (High pH): Dissolve the crude solid in dilute aqueous NaOH (1.1 equivalents). The carboxylic acid deprotonates (

), forming a highly soluble sodium salt. -

Step 2: Filtration: Filter off insoluble impurities (e.g., inorganic salts or non-acidic byproducts).

-

Step 3: Precipitation (Neutralization): Slowly add dilute HCl. As the pH approaches the molecule's isoelectric point (pI), the zwitterion forms, solubility drops drastically, and the pure product crystallizes.

Solvent-Antisolvent Crystallization

For anhydrous processing, use the temperature-dependent solubility in alcohols.

-

Dissolve the compound in Methanol or Ethanol at reflux (

C). -

Polish filter while hot to remove mechanical impurities.

-

Cool slowly to room temperature.

-

Add Anti-solvent (e.g., Water or Toluene) if yield is low, driving the equilibrium toward precipitation.

Visualization: Purification Strategy

Figure 2: pH-Swing purification strategy leveraging the carboxylic acid functionality.

References

-

ChemicalBook. (2025). Pyrimidine-2-carboxylic acid: Properties and Solubility.[1][2]

- Context: Establishes baseline solubility for the 2-carboxy-pyrimidine core in polar solvents (DMSO, Ethanol).

-

BenchChem. (2025).[3] 4-Amino-2,6-dichloropyrimidine: Solubility and Stability.[3]

- Context: Provides solubility data for the chlorinated aminopyrimidine analog, confirming solubility in DMF and poor solubility in w

-

World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.[4][5]

- Context: Validates the thermodynamic trend of increasing solubility with temperature in alcoholic solvents for this class of heterocycles.

-

PubChem. (2025).[6][7] 2-Amino-4,6-dichloropyrimidine Compound Summary.

- Context: Structural confirmation and physicochemical property predictions (LogP, H-bond count).

Sources

- 1. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-氨基-2,6-二氯嘧啶 95% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Safe Handling of 4-Amino-2-carboxy-6-chloropyrimidine: An Analog-Based Hazard Assessment

Disclaimer: This document has been prepared as an in-depth technical guide for researchers, scientists, and drug development professionals. As of the date of this publication, a comprehensive, officially registered Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 4-Amino-2-carboxy-6-chloropyrimidine is not publicly available. The information and protocols contained herein are synthesized from the safety data of structurally analogous compounds and general principles of chemical safety. This guide is intended to provide a robust framework for risk assessment and safe handling but should not be considered a substitute for a compound-specific, certified SDS. All laboratory work should be conducted with a thorough, case-by-case risk assessment.

Introduction: The Imperative for a Proactive Safety Framework

In the landscape of pharmaceutical research and drug development, novel chemical entities are the cornerstone of innovation. 4-Amino-2-carboxy-6-chloropyrimidine represents one such molecule, a substituted pyrimidine with potential applications as a building block in medicinal chemistry. The pyrimidine scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[1] However, the introduction of reactive functional groups—specifically the amino, chloro, and carboxylic acid moieties—necessitates a meticulous approach to its handling.

The absence of a dedicated Safety Data Sheet (SDS) for this compound requires a proactive and scientifically grounded approach to hazard assessment. This guide leverages the principles of structural analogy, a cornerstone of toxicological risk assessment, to infer the potential hazards and establish robust safety protocols. By examining the known safety profiles of related compounds, including aminopyrimidines, chloropyrimidines, and pyrimidine carboxylic acids, we can construct a comprehensive and self-validating system for the safe handling of 4-Amino-2-carboxy-6-chloropyrimidine.

Compound Identification and Structural Rationale for Hazard Assessment

-

Compound Name: 4-Amino-2-carboxy-6-chloropyrimidine

-

Synonyms: 4-Amino-6-chloropyrimidine-2-carboxylic acid

-

Molecular Formula: C₅H₄ClN₃O₂

-

CAS Number: Not assigned or readily available.

Structural Analysis:

The toxicological and reactivity profile of 4-Amino-2-carboxy-6-chloropyrimidine can be inferred by dissecting its core structural components:

-

Pyrimidine Ring: A heterocyclic aromatic ring that is a fundamental component of nucleobases. While the parent ring is relatively stable, its electron-deficient nature makes it susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups.[2]

-

Amino Group (-NH₂): The presence of an amino group can influence the biological activity of the molecule. Aminopyridines, a related class of compounds, are known to be readily absorbed and can exhibit systemic toxicity.[3]

-

Chloro Group (-Cl): The chloro substituent makes the pyrimidine ring highly reactive towards nucleophilic aromatic substitution (SₙAr).[4][5] This reactivity is a key consideration for chemical compatibility and potential decomposition pathways.

-

Carboxylic Acid Group (-COOH): This functional group imparts acidic properties to the molecule and is commonly associated with irritant properties, particularly to the eyes, skin, and respiratory tract.[6][7]

Anticipated Hazard Identification and GHS Classification

Based on the hazard profiles of structurally related compounds, a predicted GHS classification for 4-Amino-2-carboxy-6-chloropyrimidine is presented below. This classification should be treated as a precautionary and provisional assessment.

Table 1: GHS Classification of Analogous Compounds

| Compound | GHS Classification | Source |

| 4-Amino-6-chloropyrimidine | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Irritation (Category 2); Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3) | [8][9] |

| 2-Aminopyrimidine | Skin Irritation (Category 2); Serious Eye Irritation (Category 2A); Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3) | [10] |

| Pyrimidine-5-carboxylic acid | Skin Irritation (Category 2); Serious Eye Irritation (Category 2); Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3) | [6] |

| 4-Pyrimidinecarboxylic acid | Serious Eye Irritation (Category 2) | [7] |

| 2-Chloropyrimidine | Acute Toxicity, Oral (Category 3); Serious Eye Irritation (Category 2) | [11] |

Predicted GHS Classification for 4-Amino-2-carboxy-6-chloropyrimidine:

Caption: A logical workflow for the safe handling of 4-Amino-2-carboxy-6-chloropyrimidine.

Conclusion: A Commitment to a Culture of Safety

The responsible use of novel chemical entities like 4-Amino-2-carboxy-6-chloropyrimidine underpins the integrity and success of scientific research. While a specific SDS is not yet available, a rigorous, analog-based approach to hazard assessment provides a solid foundation for ensuring the safety of laboratory personnel. By understanding the inherent reactivity and potential toxicity of its constituent functional groups, researchers can implement the engineering controls, personal protective equipment, and handling protocols necessary to mitigate risk effectively. This guide serves as a living document, to be updated as more specific data becomes available, but the principles of proactive safety and thorough risk assessment remain constant.

References

-

2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. (2025, June 27). Journal of Chemical Information and Modeling. [Link]

-

Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346. PubChem. [Link]

-

Pyrimidine reactions. IX. The amination of chloropyrimidines with branched alkylamines and Di-n-alkylamines. Australian Journal of Chemistry. [Link]

-

Aminopyridines. Environmental Protection Agency (EPA). [Link]

-

Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkat USA. [Link]

-

4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306. PubChem. [Link]

-

Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Organic Chemistry Portal. [Link]

-

4-Amino-6-chloropicolinic acid | C6H5ClN2O2 | CID 49760379. PubChem. [Link]

-

4-Amino-6-chloropyrimidine | C4H4ClN3 | CID 238012. PubChem. [Link]

-

4-aminopyridine toxicity: a case report and review of the literature. PubMed. [Link]

-

2-Aminopyrimidine | C4H5N3 | CID 7978. PubChem. [Link]

-

4-Aminopyridine Toxicity: a Case Report and Review of the Literature. PMC. [Link]

-

A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. ResearchGate. [Link]

-

Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-b[3][11]enzoxazine and Evaluation of Their Antiviral Activity. MDPI. [Link]

- CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid.

-

2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. epa.gov [epa.gov]

- 4. connectsci.au [connectsci.au]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Amino-6-chloropyrimidine 97 5305-59-9 [sigmaaldrich.com]

- 9. 4-Amino-6-chloropyrimidine | 5305-59-9 | TCI AMERICA [tcichemicals.com]

- 10. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Pyrimidine Building Blocks for Medicinal Chemistry Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, distinguished by its prevalence in essential biomolecules and its remarkable versatility as a drug scaffold.[1] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its inherent biological relevance provides a strategic advantage for interacting with a multitude of cellular targets.[2][3][4][5][6] This guide offers a senior application scientist's perspective on the strategic utilization of pyrimidine building blocks in modern drug discovery. We will dissect classical and contemporary synthetic methodologies, explore advanced strategies for scaffold diversification and structure-activity relationship (SAR) optimization, and analyze case studies of FDA-approved drugs that underscore the therapeutic impact of this "privileged" heterocyclic system.[7][8][9][10][11][12][13]

The Pyrimidine Core: A Privileged Scaffold in Drug Design

The six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3 is more than a simple chemical entity; it is a validated starting point for therapeutic innovation.[4][14] The unique physicochemical properties of the pyrimidine ring, particularly its capacity to act as both a hydrogen bond donor and acceptor, facilitate robust and specific interactions with biological targets like enzyme active sites.[4] This versatility allows for the development of drugs across a wide array of disease areas, including oncology, infectious diseases, and inflammatory conditions.[1][6][9][15][16][17][18]

The value of the pyrimidine scaffold is evidenced by the large number of clinically successful drugs that incorporate this core. These agents leverage the pyrimidine motif to achieve desired potency, selectivity, and pharmacokinetic profiles.

| Drug Name | Therapeutic Area | Mechanism of Action | Year of FDA Approval |

| 5-Fluorouracil | Oncology | Thymidylate synthase inhibitor (Antimetabolite) | 1962 |

| Zidovudine (AZT) | Antiviral (HIV) | Nucleoside reverse transcriptase inhibitor | 1987 |

| Imatinib | Oncology | Kinase Inhibitor (BCR-Abl, c-KIT, PDGFR) | 2001 |

| Gefitinib | Oncology (NSCLC) | EGFR Kinase Inhibitor | 2003 |

| Rosuvastatin | Cardiovascular | HMG-CoA reductase inhibitor | 2003 |

| Baricitinib | Immunology | JAK Inhibitor | 2018 |

| Osimertinib | Oncology (NSCLC) | EGFR Kinase Inhibitor (T790M mutant) | 2015[19] |

| Dabrafenib | Oncology (Melanoma) | B-Raf Kinase Inhibitor | 2013[20] |

| Remdesivir | Antiviral (COVID-19) | RNA-dependent RNA polymerase inhibitor | 2020 (EUA)[21][22] |

Table 1: A selection of influential FDA-approved drugs containing the pyrimidine scaffold, highlighting their diverse mechanisms and therapeutic applications.

Constructing the Core: Foundational Synthetic Strategies

The accessibility and derivatization of the pyrimidine scaffold are heavily reliant on robust synthetic methodologies. The choice of a synthetic route is a critical decision, dictated by the desired substitution pattern, scalability, and functional group tolerance.

Classical Condensation Reactions: The Bedrock of Pyrimidine Synthesis

Two historical methods remain highly relevant in both academic and industrial labs for their reliability and broad substrate scope.

First reported by Pinner in 1884, this method involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (or its equivalent, such as a β-keto ester) with an amidine.[23][24][25] The reaction is a cornerstone for producing 2-substituted pyrimidines.

Causality of the Mechanism: The reaction is initiated by the activation of a carbonyl group in the 1,3-dicarbonyl compound, facilitating a nucleophilic attack by the amidine. Subsequent intramolecular condensation and dehydration forge the stable aromatic pyrimidine ring. The choice of catalyst (acid vs. base) is crucial for controlling reaction rates and minimizing side products, such as the self-condensation of the dicarbonyl starting material.[26]

Experimental Protocol: Pinner Synthesis of a 2-Substituted Pyrimidine

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the 1,3-dicarbonyl compound (1.0 eq) in anhydrous ethanol.

-

Amidine Addition: Add the amidine hydrochloride salt (1.1 eq) and a base such as sodium ethoxide (1.1 eq) to the solution.

-

Reaction: Stir the mixture at reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and neutralize with a mild acid (e.g., acetic acid). Reduce the solvent volume under vacuum.

-

Purification: Partition the residue between ethyl acetate and water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography or recrystallization to yield the final pyrimidine.[26]

Developed by Pietro Biginelli in 1891, this powerful one-pot, three-component condensation reaction unites an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions.[27][28][29] It provides direct access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are themselves valuable scaffolds and can be readily oxidized to the corresponding aromatic pyrimidines.

Causality of the Mechanism: The reaction is believed to proceed through an acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea.[27][28][29] This highly electrophilic species is the key to the reaction's success, as it is readily attacked by the enol form of the β-ketoester. Subsequent cyclization and dehydration yield the DHPM product in a highly atom-economical fashion.

The Power of Substitution and Bioisosterism

The substitution pattern on the pyrimidine ring dictates its biological activity. [5][6]Different positions on the ring project vectors into distinct regions of a target's binding pocket:

-

C2 and C4 Positions: These are critical for kinase inhibitors. Amino groups at these positions often form key hydrogen bonds with the "hinge" region of the ATP-binding pocket, mimicking the interactions of adenine. [30][31]* C5 Position: Modification at this position is a powerful strategy for tuning selectivity. The C5 substituent often points towards the "gatekeeper" residue, a key determinant of a kinase's active site size and shape. [30] Bioisosteric Replacement: This is a powerful strategy where one functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters. [32]The pyrimidine ring is an excellent bioisostere for:

-

Purines: In kinase inhibitors, the pyrimidine core is a bioisostere for the purine ring of ATP. [11][32]* Aromatic Rings: It can serve as a bioisosteric replacement for a phenyl ring, introducing hydrogen bonding capabilities and modulating polarity. [20][33]

Case Studies: Pyrimidine Scaffolds in Modern Therapeutics

Kinase Inhibitors in Oncology

The ability of the aminopyrimidine scaffold to mimic ATP has made it a dominant motif in the development of kinase inhibitors. [11]Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.

-

EGFR Inhibitors: In non-small cell lung cancer (NSCLC), mutations in the Epidermal Growth Factor Receptor (EGFR) are common drivers of tumor growth. Pyrimidine-based drugs like Osimertinib were rationally designed to not only inhibit the primary activating mutations but also the T790M resistance mutation that often arises after first-generation therapies. [19][34]The pyrimidine core provides the essential hinge-binding interactions, while the rest of the molecule is optimized for selectivity against the mutant kinase.

-

Aurora and Polo-like Kinase (PLK) Inhibitors: These kinases are critical for cell cycle regulation, making them attractive targets in oncology. Many potent inhibitors, such as Alisertib (Aurora A inhibitor), feature a 2-aminopyrimidine scaffold to anchor the molecule in the ATP-binding site. [31]

Nucleoside Analogs in Antiviral Therapy

The structural similarity of pyrimidine derivatives to natural nucleosides is exploited in antiviral drug design. These drugs act as chain terminators for viral DNA or RNA synthesis. [35] Mechanism of Action: Antiviral pyrimidine nucleoside analogs are administered as prodrugs. Inside the cell, they are phosphorylated by host and/or viral kinases to their active triphosphate form. This triphosphate analog is then recognized by the viral polymerase (e.g., reverse transcriptase or RNA-dependent RNA polymerase) and incorporated into the growing nucleic acid chain. Because these analogs typically lack the 3'-hydroxyl group necessary for chain elongation, their incorporation leads to the termination of viral replication. [35]

-

Anti-Herpesvirus Agents: Drugs like Acyclovir and its prodrug Valacyclovir are classic examples used to treat herpes simplex virus (HSV) infections. [36]* Anti-HIV Agents: Zidovudine (AZT) was a landmark drug in the fight against HIV/AIDS, functioning as a chain-terminating inhibitor of HIV reverse transcriptase. [36]* Anti-SARS-CoV-2 Agents: The COVID-19 pandemic highlighted the importance of nucleoside analogs. While Remdesivir is an adenosine (purine) analog, research has shown that its efficacy is synergistically enhanced when combined with pyrimidine biosynthesis inhibitors like Brequinar. [21][22]This strategy depletes the intracellular pool of natural pyrimidines, making the virus more susceptible to the effects of the nucleoside analog.

Future Outlook and Conclusions

The pyrimidine scaffold is an enduring and invaluable tool in medicinal chemistry. Its biological relevance, synthetic tractability, and proven clinical success ensure its continued prominence in drug discovery. [1][10][18]Future research will likely focus on several key areas:

-

Green Synthesis: Developing more environmentally benign and sustainable methods for synthesizing and functionalizing pyrimidines. [2][37]* AI and Computational Design: Leveraging machine learning and artificial intelligence to predict the activity of novel pyrimidine derivatives and to design focused libraries with higher success rates. [2]* Targeted Protein Degradation: Utilizing pyrimidine scaffolds to create bifunctional molecules like PROTACs (Proteolysis-Targeting Chimeras) that can induce the degradation of disease-causing proteins, opening up new therapeutic modalities.

References

-

Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

-

Pinner pyrimidine synthesis | PPTX. (n.d.). Slideshare. Retrieved February 25, 2026, from [Link]

- Li, W., Zhang, J., Wang, M., Dong, R., Zhou, X., Zheng, X., & Sun, L. (2022). Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery. Current Topics in Medicinal Chemistry, 22(4), 284-304.

-

Li, W., Zhang, J., Wang, M., Dong, R., Zhou, X., Zheng, X., & Sun, L. (2022). Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery. Bentham Science Publishers. Retrieved February 25, 2026, from [Link]

-

A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025). IJSAT. Retrieved February 25, 2026, from [Link]

-

Pyrimidine. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

- Prachayasittikul, S., Pingaew, R., Worachartcheewan, A., Sinthupoom, N., Prachayasittikul, V., Ruchirawat, S., & Prachayasittikul, V. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry, 17(10), 869-901.

-

Biginelli reaction. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

-

A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomedical Journal of Scientific & Technical Research. Retrieved February 25, 2026, from [Link]

-

Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

-

Pinner pyrimidine synthesis | PPTX. (n.d.). Slideshare. Retrieved February 25, 2026, from [Link]

-

Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S.. Retrieved February 25, 2026, from [Link]

-

Pinner pyrimidine synthesis | PPTX. (n.d.). Slideshare. Retrieved February 25, 2026, from [Link]

-

Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. (2024, June 20). YouTube. Retrieved February 25, 2026, from [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. Retrieved February 25, 2026, from [Link]

-

Pyridine and Pyrimidine hybrids as privileged scaffolds in antimalarial drug discovery: A recent development. (2024). MalariaWorld. Retrieved February 25, 2026, from [Link]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Preprints.org. Retrieved February 25, 2026, from [Link]

-

A deconstruction–reconstruction strategy for pyrimidine diversification. (2024). Nature. Retrieved February 25, 2026, from [Link]

-

Synthetic approaches of pyrimidine scaffold. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Ingenta Connect. Retrieved February 25, 2026, from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ScienceDirect. Retrieved February 25, 2026, from [Link]

-

Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Retrieved February 25, 2026, from [Link]

-

Design and evaluation of novel pyrimidine-based nucleoside analogs as antivirals: Identification of MCH-1623 as a potent broad-Spectrum antiviral candidate. (2026). PubMed. Retrieved February 25, 2026, from [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. Retrieved February 25, 2026, from [Link]

-

Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

-

FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Retrieved February 25, 2026, from [Link]

-

Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in NSCLC: A comprehensive review. (2022). PubMed. Retrieved February 25, 2026, from [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed. Retrieved February 25, 2026, from [Link]

-

Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023). Research Trend. Retrieved February 25, 2026, from [Link]

- Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. (n.d.). Unknown Source.

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online. Retrieved February 25, 2026, from [Link]

-

SARS-CoV-2 inhibited by pyrimidine biosynthesis inhibitors in conjunction with nucleoside analogs. (2021). News-Medical.net. Retrieved February 25, 2026, from [Link]

-

Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

-

Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). ResearchGate. Retrieved February 25, 2026, from [Link]

-

A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE. Retrieved February 25, 2026, from [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). PubMed. Retrieved February 25, 2026, from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

-

(A) Effect of the bioisosteric replacement of pyrimidine (left) by... (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. Retrieved February 25, 2026, from [Link]

-

Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. (2025). ScienceRise: Pharmaceutical Science. Retrieved February 25, 2026, from [Link]

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). Unknown Source.

-

Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Unknown Source.

-

Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijsat.org [ijsat.org]

- 3. growingscience.com [growingscience.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. murex.mahidol.ac.th [murex.mahidol.ac.th]

- 10. biomedres.us [biomedres.us]

- 11. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 12. researchgate.net [researchgate.net]

- 13. Pyrimidine: A Privileged Scaffold for the Development of Anticanc...: Ingenta Connect [ingentaconnect.com]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. gsconlinepress.com [gsconlinepress.com]

- 17. researchtrend.net [researchtrend.net]

- 18. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. img01.pharmablock.com [img01.pharmablock.com]

- 21. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. news-medical.net [news-medical.net]

- 23. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 24. Pyrimidine - Wikipedia [en.wikipedia.org]

- 25. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 29. Biginelli Reaction [organic-chemistry.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 36. youtube.com [youtube.com]

- 37. jchemrev.com [jchemrev.com]

An In-depth Technical Guide to 4-Amino-6-chloropyrimidine-5-carboxylic Acid: A Key Building Block for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-6-chloropyrimidine-5-carboxylic acid (CAS 1446111-08-5), a crucial building block in medicinal chemistry and drug discovery. This document, intended for researchers, scientists, and professionals in drug development, will delve into the compound's price and availability, its chemical properties, and its applications, with a focus on providing practical insights for its use in the laboratory.

Introduction: Navigating the Identity of a Key Pyrimidine Derivative

The pyrimidine scaffold is a cornerstone in the design of biologically active molecules, forming the core of numerous therapeutic agents. The compound of interest, 4-Amino-6-chloropyrimidine-5-carboxylic acid, is a substituted pyrimidine that offers multiple points for chemical modification, making it a valuable starting material for the synthesis of diverse compound libraries.

It is important to note that the nomenclature for this and related compounds can be ambiguous. Initial searches for "4-Amino-2-carboxy-6-chloropyrimidine" did not yield a specific commercially available compound. However, "4-Amino-6-chloropyrimidine-5-carboxylic acid" with the CAS number 1446111-08-5 is available from several suppliers and is likely the intended molecule for researchers in this chemical space. This guide will focus on the information available for this specific CAS number.

Market Availability and Procurement

The accessibility of a chemical building block is a critical factor in the planning and execution of research projects. 4-Amino-6-chloropyrimidine-5-carboxylic acid is available from specialized chemical suppliers. The price is subject to purity, quantity, and the supplier's pricing structure.

Table 1: Supplier Information for 4-Amino-6-chloropyrimidine-5-carboxylic acid (CAS 1446111-08-5)

| Supplier | Product Number | Purity | Available Quantities | Price | Notes |

| BLD Pharm | BD119468 | 97% | 1g, 5g, 10g | Inquire | Special offer for online orders; requires cold-chain transportation.[1] |

| Sigma-Aldrich | CS-0205869 | 97% | Inquire | Inquire | - |

Note: Pricing is subject to change and may not be publicly listed. It is recommended to contact the suppliers directly for current pricing and availability.

The procurement of this compound typically involves a straightforward process of requesting a quote from the supplier, followed by purchase order submission. Given its specific storage requirements, as noted by some suppliers, it is crucial to ensure proper receiving and handling procedures are in place upon delivery.

Caption: A logical workflow for the procurement of a specialty chemical like 4-Amino-6-chloropyrimidine-5-carboxylic acid.

Physicochemical Properties and Handling

Understanding the chemical and physical properties of a compound is paramount for its effective use in synthesis and for ensuring laboratory safety.

Table 2: Physicochemical Properties of 4-Amino-6-chloropyrimidine-5-carboxylic acid

| Property | Value | Source |

| CAS Number | 1446111-08-5 | [1] |

| Molecular Formula | C₅H₄ClN₃O₂ | |

| Molecular Weight | 173.56 g/mol | |

| Appearance | Solid | |

| Purity | ≥97% | |

| Storage Temperature | -20°C, sealed, away from moisture and light |

Handling and Storage:

Due to its potential sensitivity, 4-Amino-6-chloropyrimidine-5-carboxylic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The compound should be stored in a tightly sealed container at the recommended temperature of -20°C to prevent degradation. Exposure to moisture and light should be minimized.

Applications in Research and Drug Discovery

The structural features of 4-Amino-6-chloropyrimidine-5-carboxylic acid make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrimidine ring is a common scaffold in a wide range of biologically active compounds. The presence of an amino group, a carboxylic acid, and a reactive chlorine atom allows for a variety of chemical transformations.

-

Nucleophilic Substitution: The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This is a common strategy for building molecular diversity.

-

Amide Coupling: The carboxylic acid at the 5-position can be readily converted to an amide, providing a key linkage point for connecting to other molecular fragments.

-

Modification of the Amino Group: The amino group at the 4-position can also be functionalized, further expanding the possibilities for creating novel derivatives.

While specific applications of 4-Amino-6-chloropyrimidine-5-carboxylic acid are not extensively documented in publicly available literature, its structural similarity to other pyrimidine-based compounds suggests its potential use in the development of inhibitors for various enzymes, such as kinases, which are important targets in cancer therapy.

Experimental Protocols

The following are generalized experimental protocols that are often employed for compounds like 4-Amino-6-chloropyrimidine-5-carboxylic acid.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-6-chloropyrimidine-5-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DMSO, or NMP).

-

Addition of Nucleophile: Add the desired nucleophile (1.1-1.5 equivalents) to the reaction mixture.

-

Addition of Base: If necessary, add a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120°C and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Caption: A generalized workflow for performing a nucleophilic aromatic substitution reaction.

Conclusion

4-Amino-6-chloropyrimidine-5-carboxylic acid (CAS 1446111-08-5) is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its trifunctional nature provides a rich platform for the creation of novel and diverse molecular architectures. While the available public information on its specific applications is limited, its structural motifs are prevalent in many biologically active compounds. Researchers and scientists can procure this compound from specialized suppliers and, with a clear understanding of its properties and handling requirements, can effectively utilize it in their synthetic endeavors to explore new frontiers in medicinal chemistry.

References

Sources

Methodological & Application

Application Note & Protocols: A Guide to the Synthesis and Validation of Novel TLR7 Agonists from a 4-Amino-2-carboxy-6-chloropyrimidine Scaffold

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, purification, characterization, and functional validation of Toll-like Receptor 7 (TLR7) agonists. We detail a strategic synthetic pathway that utilizes 4-Amino-2-carboxy-6-chloropyrimidine as a versatile and key starting material for constructing potent imidazo[4,5-c]pyrimidine-based TLR7 agonists. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles and integrated quality control checkpoints. This guide aims to empower researchers to reliably produce and evaluate novel TLR7 agonists for applications in immunotherapy, vaccine adjuvant development, and antiviral research.

Introduction: The Therapeutic Promise of TLR7 Agonism

Toll-like Receptors (TLRs) are a cornerstone of the innate immune system, acting as pattern recognition receptors that detect molecular structures associated with pathogens.[1] TLR7, located within the endosomes of immune cells like plasmacytoid dendritic cells (pDCs) and B-cells, specializes in recognizing single-stranded RNA (ssRNA), a hallmark of viral infections.[2][3]

Synthetic small-molecule TLR7 agonists mimic this natural trigger, initiating a powerful immune cascade.[2] This activation leads to the production of Type I interferons (IFN-α) and other pro-inflammatory cytokines, which in turn orchestrate a broad and robust adaptive immune response.[1][3] This potent immunostimulatory activity has positioned TLR7 agonists as highly promising therapeutic agents and adjuvants for a range of applications:

-

Oncology: By activating dendritic cells and promoting a Th1-biased immune response, TLR7 agonists can enhance anti-tumor immunity and synergize with checkpoint inhibitors.[3][4][5]

-

Vaccine Adjuvants: TLR7 agonists can significantly boost the immunogenicity of subunit vaccines, driving stronger and more durable humoral and cell-mediated immunity.[6][7]

-

Antiviral Therapy: The induction of a potent antiviral state makes these agonists valuable for combating chronic viral infections such as hepatitis.[2]

Common chemical scaffolds for TLR7 agonists include imidazoquinolines (e.g., Imiquimod, Resiquimod) and substituted adenine derivatives.[7][8][9] This guide focuses on a flexible synthetic route starting from 4-Amino-2-carboxy-6-chloropyrimidine to generate novel compounds within the potent imidazo[4,5-c]pyrimidine class.

Scientific Rationale and Strategy

The TLR7 Signaling Pathway

Activation of TLR7 by an agonist initiates a MyD88-dependent signaling pathway. This cascade leads to the activation of key transcription factors, namely NF-κB and IRF7, which drive the expression of genes for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and, critically, Type I interferons.[2][3]

Caption: The TLR7 signaling cascade upon agonist binding in an endosome.

Synthetic Strategy: Leveraging the Pyrimidine Core

The choice of 4-Amino-2-carboxy-6-chloropyrimidine as the starting material is strategic. This molecule provides three distinct reactive sites for building the desired imidazo[4,5-c]pyrimidine core and introducing diversity:

-

Carboxylic Acid (C2): Ideal for modification via amide coupling to introduce linkers or functional groups for conjugation.

-

Chloro Group (C6): A prime site for nucleophilic aromatic substitution (SNAr) to introduce side chains that can modulate potency and selectivity.

-

Amino Group (C4): Part of the core pyrimidine structure that will ultimately form one part of the fused imidazole ring.

Our synthetic workflow involves a logical sequence of reactions to construct the target molecule, followed by rigorous purification and characterization.

Caption: General workflow for synthesis and validation of a TLR7 agonist.

Detailed Synthesis Protocol

Disclaimer: This protocol is a representative example based on established chemical principles for synthesizing related heterocyclic compounds.[10][11] Researchers should conduct their own risk assessments and optimization.

Materials and Reagents

-

4-Amino-2-carboxy-6-chloropyrimidine

-

Isobutylamine

-

4-Chloro-3-nitroquinoline (as a reference for reaction conditions)

-

Triethylamine (Et3N)

-

Triethyl orthoformate

-

Palladium on carbon (Pd/C, 10%)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Hydrochloric Acid (HCl)

-

Sodium Sulfate (Na2SO4)

-

Silica Gel for column chromatography

Step-by-Step Synthesis: Synthesis of a Representative Imidazo[4,5-d]pyrimidine Agonist

This protocol describes the synthesis of a hypothetical but plausible TLR7 agonist based on the imidazo[4,5-d]pyrimidine core, analogous to potent adenine-derived agonists. The strategy involves building the fused imidazole ring onto the pyrimidine core.

Step 1: Amidation of the Carboxylic Acid

-

Rationale: This step converts the carboxylic acid into an amide. The isobutyl group is a common feature in potent imidazoquinoline agonists and is chosen here for illustrative purposes.[10] HATU is a highly efficient peptide coupling agent that minimizes side reactions.

-

To a solution of 4-Amino-2-carboxy-6-chloropyrimidine (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add isobutylamine (1.5 eq) dropwise to the solution.

-

Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, pour the reaction mixture into water and extract with Ethyl Acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude amide intermediate. This product can be purified by flash chromatography if necessary.

Step 2: Introduction of a Second Amino Group Precursor (Nitration)

-

Rationale: To form the imidazole ring, a second amino group is required adjacent to the existing C4-amine. A common strategy in heterocyclic chemistry is to introduce a nitro group and then reduce it.

-

Dissolve the amide intermediate from Step 1 in concentrated sulfuric acid at 0 °C.

-

Add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the nitrated intermediate.

Step 3: Reduction of the Nitro Group

-

Rationale: The nitro group is reduced to an amine, creating the required 1,2-diamine functionality on the pyrimidine ring, which is essential for the subsequent cyclization step.[10]

-

Suspend the nitrated intermediate (1.0 eq) and 10% Pd/C (10 mol%) in Ethanol.

-

Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at 50 psi.

-

Stir the mixture vigorously at room temperature for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude diaminopyrimidine intermediate, which is often used in the next step without further purification.

Step 4: Imidazole Ring Cyclization

-

Rationale: The diaminopyrimidine is cyclized using triethyl orthoformate, which acts as a one-carbon source to form the fused imidazole ring, yielding the final imidazo[4,5-d]pyrimidine core structure.

-

Suspend the crude diaminopyrimidine intermediate in triethyl orthoformate (used as both reagent and solvent).

-

Add a catalytic amount of concentrated HCl.

-

Heat the mixture to reflux (approx. 145 °C) for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove excess triethyl orthoformate.

-

The resulting crude solid is the target TLR7 agonist.

Step 5: Purification of the Final Compound

-

Rationale: Purification is critical to remove unreacted starting materials, byproducts, and residual catalyst, ensuring the final compound's purity for accurate biological testing.

-

Dissolve the crude product in a minimal amount of DCM/Methanol.

-

Adsorb the crude material onto a small amount of silica gel.

-

Perform flash column chromatography on silica gel, eluting with a gradient of Methanol in Dichloromethane (e.g., 0% to 10% MeOH in DCM).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final TLR7 agonist as a solid.

Characterization and Quality Control

The identity and purity of the synthesized agonist must be rigorously confirmed.

| Technique | Purpose | Expected Result / Acceptance Criteria |

| LC-MS | Confirm molecular weight and assess purity. | A major peak corresponding to the calculated [M+H]+ of the target compound. |

| 1H NMR | Confirm the chemical structure and proton environment. | Peaks should match the expected structure with correct integrations and splitting patterns. |

| HPLC | Determine final purity. | Purity ≥ 95% by area percentage at a specified wavelength (e.g., 254 nm). |

Protocol: In Vitro Functional Validation

The biological activity of the synthesized agonist should be confirmed using a cell-based assay.

HEK-Blue™ TLR7 Reporter Assay

-

Principle: This assay uses a HEK293 cell line stably co-transfected with human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. TLR7 activation leads to SEAP production, which can be quantified colorimetrically.

-

Cell Seeding: Plate HEK-Blue™ hTLR7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare a serial dilution of the synthesized TLR7 agonist (e.g., from 10 µM to 1 nM) in cell culture medium. Include a known TLR7 agonist (e.g., R848) as a positive control and medium alone as a negative control.[12]

-

Stimulation: Add 20 µL of the compound dilutions to the appropriate wells.

-

Incubation: Incubate the plate at 37 °C and 5% CO2 for 18-24 hours.

-

Detection:

-

Add 20 µL of the cell supernatant from each well to a new 96-well plate.

-

Add 180 µL of QUANTI-Blue™ detection reagent to each well.

-

Incubate at 37 °C for 1-3 hours.

-

Measure absorbance at 620-655 nm using a spectrophotometer.

-

-

Data Analysis: Plot the absorbance against the log of the agonist concentration and determine the EC50 value using non-linear regression.

Expected Results

| Compound | Expected EC50 Range (Human TLR7) |

| Synthesized Agonist | 10 nM - 1 µM (Potency will vary based on structure) |

| R848 (Positive Control) | 100 - 500 nM |

| Vehicle (Negative Control) | No activity |

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 | Incomplete activation of carboxylic acid; moisture in the reaction. | Ensure anhydrous conditions; allow for longer activation time with HATU. |

| Incomplete reduction in Step 3 | Inactive catalyst; insufficient hydrogen pressure. | Use fresh Pd/C catalyst; ensure the system is properly sealed and purged; increase reaction time or pressure. |

| Multiple products in Step 4 | Side reactions during cyclization. | Optimize reaction temperature and time; ensure the dianiline intermediate is of high purity. |

| No activity in functional assay | Incorrect chemical structure; compound degradation. | Re-verify structure by NMR and MS; check compound stability and solubility in the assay medium. |

Conclusion

This application note provides a detailed framework for the synthesis and evaluation of novel TLR7 agonists using 4-Amino-2-carboxy-6-chloropyrimidine. The outlined protocols for synthesis, purification, characterization, and functional testing establish a reliable workflow for researchers in immunology and medicinal chemistry. By leveraging this versatile starting material, scientists can efficiently generate and validate new chemical entities capable of modulating the innate immune system for therapeutic benefit.

References

- Vertex AI Search. (2024). What are TLR7 agonists and how do they work?

- Ovid. (n.d.). Modes of action of TLR7 agonists in cancer therapy.